![molecular formula C22H20FN5OS B2539672 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}ethan-1-one CAS No. 1115940-74-3](/img/structure/B2539672.png)
1-[4-(4-fluorophenyl)piperazin-1-yl]-2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(4-fluorophenyl)piperazin-1-yl]-2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}ethan-1-one is a complex organic compound that combines a piperazine ring with a fluorophenyl group and a pyrimidoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}ethan-1-one typically involves multiple steps, starting with the preparation of the piperazine and indole derivatives. The key steps include:
Formation of the piperazine derivative: This involves the reaction of piperazine with 4-fluorobenzoyl chloride under basic conditions to yield 1-(4-fluorophenyl)piperazine.
Synthesis of the pyrimidoindole moiety: This can be achieved through a series of cyclization reactions starting from appropriate precursors.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-fluorophenyl)piperazin-1-yl]-2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
1-[4-(4-fluorophenyl)piperazin-1-yl]-2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Pharmacology: It is used to investigate the modulation of neurotransmitter systems and receptor binding affinities.
Biological Research: The compound serves as a tool to study cellular signaling pathways and molecular interactions.
Industrial Applications: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[4-(4-fluorophenyl)piperazin-1-yl]-2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}ethan-1-one involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways and physiological responses . For example, it may inhibit the activity of monoacylglycerol lipase (MAGL), leading to increased levels of endocannabinoids and subsequent activation of cannabinoid receptors.
Comparison with Similar Compounds
Similar Compounds
1-(4-fluorophenyl)piperazine: A simpler analog that lacks the pyrimidoindole moiety.
JNJ-42226314: A compound with a similar structure but different functional groups, known for its selective inhibition of MAGL.
Uniqueness
1-[4-(4-fluorophenyl)piperazin-1-yl]-2-{5H-pyrimido[5,4-b]indol-4-ylsulfanyl}ethan-1-one is unique due to its combination of a piperazine ring, fluorophenyl group, and pyrimidoindole moiety. This structural complexity allows for diverse interactions with biological targets and potential therapeutic applications.
Properties
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-2-(5H-pyrimido[5,4-b]indol-4-ylsulfanyl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5OS/c23-15-5-7-16(8-6-15)27-9-11-28(12-10-27)19(29)13-30-22-21-20(24-14-25-22)17-3-1-2-4-18(17)26-21/h1-8,14,26H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFLUSFMDTYBMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CSC3=NC=NC4=C3NC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
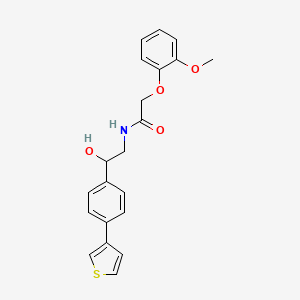
methanone](/img/structure/B2539590.png)
![2-(3-Chloro-4-fluorophenyl)-4-[1-(prop-2-yn-1-yl)piperidine-2-carbonyl]morpholine](/img/structure/B2539591.png)
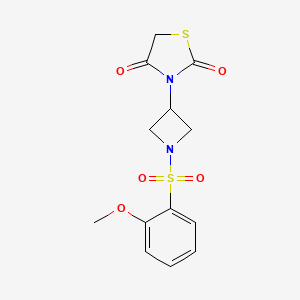
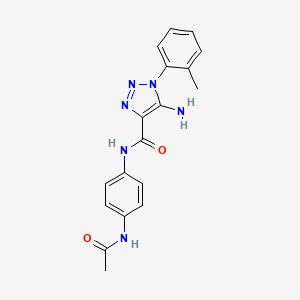
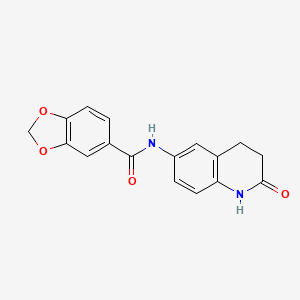
![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)pyridine-3-sulfonamide](/img/structure/B2539599.png)
![5-(4,5,6,7-tetrahydro-1H-indazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one](/img/structure/B2539600.png)
![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-bromobenzamide](/img/structure/B2539601.png)
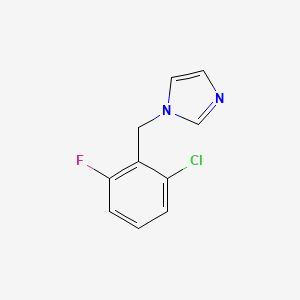

![1-(4-fluorophenyl)-6-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2539609.png)
![3-(4-Methoxyphenyl)-1-{1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl}propan-1-one](/img/structure/B2539610.png)
![N-[1-(2-thienyl)propyl]-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2539612.png)
